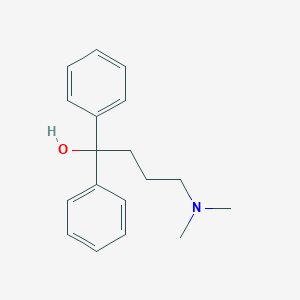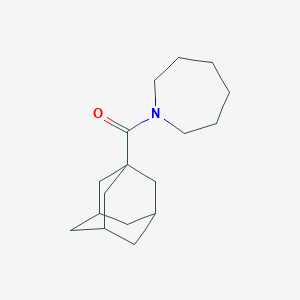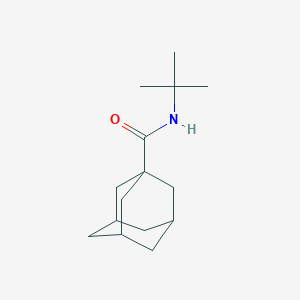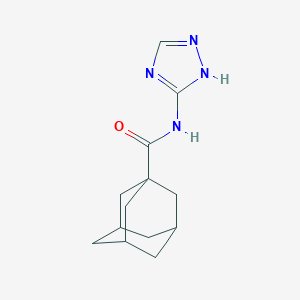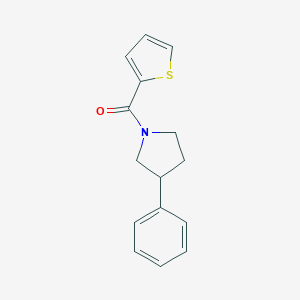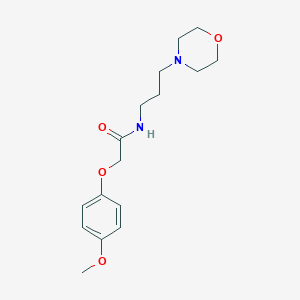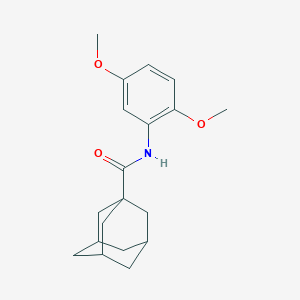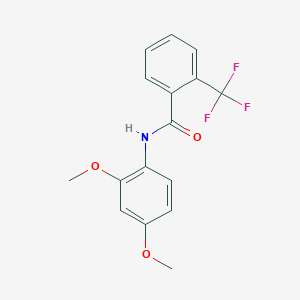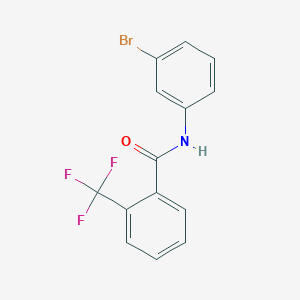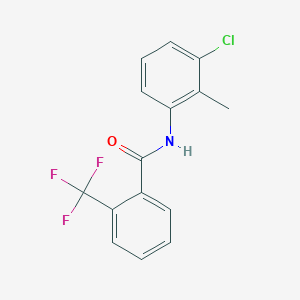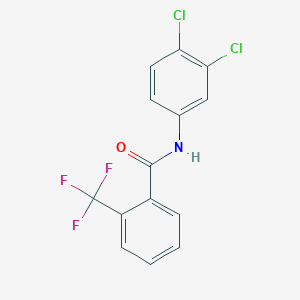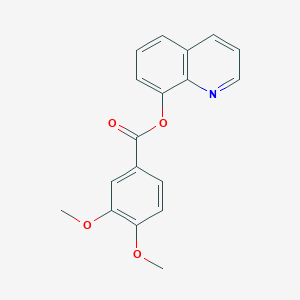![molecular formula C12H11ClN4O3S2 B257357 Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as MCT-1 inhibitor and is known for its ability to inhibit the growth of cancer cells. In
作用機序
MCT-1 inhibitor works by inhibiting the activity of the MCT-1 protein, which is involved in the regulation of cell growth and metabolism. This protein is overexpressed in many types of cancer, and its inhibition can lead to the death of cancer cells. MCT-1 inhibitor has also been shown to inhibit the activity of the mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that MCT-1 inhibitor can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of the mTOR pathway, which can lead to the inhibition of cell growth and survival. In addition to its anticancer effects, MCT-1 inhibitor has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of MCT-1 inhibitor is its ability to selectively target cancer cells while sparing normal cells. This compound has also been shown to have low toxicity, making it a promising candidate for cancer treatment. However, one of the limitations of MCT-1 inhibitor is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of MCT-1 inhibitor. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more potent analogs of MCT-1 inhibitor that can effectively target cancer cells. Additionally, future research will focus on the clinical development of MCT-1 inhibitor for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of MCT-1 inhibitor involves a series of chemical reactions that start with the reaction of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with thionyl chloride to form 5-chloro-2-(methylsulfanyl)pyrimidin-4-yl chloride. This intermediate product is then reacted with methyl 2-amino-4-methylthiazole-5-carboxylate in the presence of a base to yield Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate.
科学的研究の応用
MCT-1 inhibitor has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of cancer cells by targeting the MCT-1 protein, which is overexpressed in many types of cancer. In addition to cancer treatment, MCT-1 inhibitor has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
製品名 |
Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
|---|---|
分子式 |
C12H11ClN4O3S2 |
分子量 |
358.8 g/mol |
IUPAC名 |
methyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H11ClN4O3S2/c1-5-8(10(19)20-2)22-12(15-5)17-9(18)7-6(13)4-14-11(16-7)21-3/h4H,1-3H3,(H,15,17,18) |
InChIキー |
MPEGXDBNBFQVFF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
正規SMILES |
CC1=C(SC(=N1)NC(=O)C2=NC(=NC=C2Cl)SC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



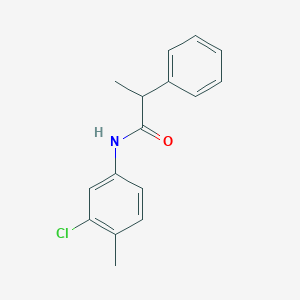
![N-[2-(4-morpholinyl)ethyl]-2-phenylacetamide](/img/structure/B257275.png)
